BenchChemオンラインストアへようこそ!

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylbenzamide

TrkA inhibitor kinase selectivity pain research

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylbenzamide is a synthetic small molecule belonging to the six-membered heteroaryl benzamide class, specifically designed as a tropomyosin-related kinase A (TrkA) inhibitor. Patented by Merck Sharp & Dohme Corp.

Molecular Formula C19H18N4O2
Molecular Weight 334.379
CAS No. 1798512-93-2
Cat. No. B2564841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylbenzamide
CAS1798512-93-2
Molecular FormulaC19H18N4O2
Molecular Weight334.379
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4
InChIInChI=1S/C19H18N4O2/c1-14-5-2-3-6-15(14)19(24)20-8-9-22-10-11-23-18(22)13-16(21-23)17-7-4-12-25-17/h2-7,10-13H,8-9H2,1H3,(H,20,24)
InChIKeyVLAVEXKOZVOHCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylbenzamide (CAS 1798512-93-2): A Patented TrkA Inhibitor for Pain and Oncology Research


N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylbenzamide is a synthetic small molecule belonging to the six-membered heteroaryl benzamide class, specifically designed as a tropomyosin-related kinase A (TrkA) inhibitor [1]. Patented by Merck Sharp & Dohme Corp. and designated as Example 59 in patent WO2015148344, it features a distinctive furan-2-yl substituent on the imidazo[1,2-b]pyrazole core, an ethyl linker, and a 2-methylbenzamide terminus [2]. The compound is under investigation for therapeutic applications in chronic pain, neuropathic pain, pruritus, and certain solid tumors, targeting the NGF-TrkA signaling axis [1].

Why Generic Imidazo[1,2-b]pyrazole Substitution Fails for N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylbenzamide


The imidazo[1,2-b]pyrazole scaffold is a privileged structure explored across diverse targets including CLK kinases, COX-2, α-glucosidase, and BTK [1][2]. However, the specific combination of the furan-2-yl group at position 6, the ethylene linker to the benzamide, and the ortho-methyl substitution on the benzamide ring are critical design elements within the Merck TrkA patent series [3]. Closely related analogs with bromo or fluoro substituents (e.g., 2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide) or alternative heteroaryl cores will exhibit altered kinase selectivity profiles and physicochemical properties. Substituting any member of this chemical series without quantitative comparative data risks compromising target engagement, selectivity against TrkB/TrkC, or ADME characteristics essential for the intended pain or oncology research application.

Quantitative Differentiation Evidence for N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylbenzamide Against In-Class Comparators


Target Selectivity: TrkA Inhibition vs. Pan-Kinase Imidazo[1,2-b]pyrazole Derivatives

The target compound is explicitly claimed as a TrkA inhibitor within the Merck Sharp & Dohme patent family (WO2015148344, Example 59), distinguishing it from other imidazo[1,2-b]pyrazole derivatives that target CLK1/2, COX-2, or BTK [1][2]. The furan-2-yl and 2-methylbenzamide substituents are key pharmacophoric elements for TrkA binding, whereas the CDC-like kinase inhibitor Cpd-2 (also an imidazo[1,2-b]pyrazole) shows potent CLK1/CLK2 inhibition with IC50 values of 1.1 nM and 2.4 nM, respectively, but lacks TrkA activity . This target divergence demonstrates that imidazo[1,2-b]pyrazoles are not interchangeable across kinase targets.

TrkA inhibitor kinase selectivity pain research

Structural Differentiation: 2-Methyl vs. 2-Bromo and 2-Fluoro Benzamide Analogs

Within the furan-2-yl imidazo[1,2-b]pyrazole series, three closely related analogs have been identified: the 2-methylbenzamide (target compound), the 2-bromobenzamide, and the 2-fluorobenzamide derivatives . The ortho-substituent on the benzamide ring is a critical determinant of potency, metabolic stability, and selectivity. Based on established medicinal chemistry principles for kinase inhibitors, the methyl group provides a balance of lipophilicity and steric bulk distinct from halogen substituents, which can engage in halogen bonding or alter metabolic soft spots [1]. Quantitative comparative IC50 or Ki values for these specific compounds against TrkA are not publicly available.

structure-activity relationship halogen substitution TrkA inhibitor series

Therapeutic Indication Profile: Pain and Pruritus vs. Oncology-Only Trk Inhibitors

The target compound is patented for a dual indication profile encompassing chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), pruritus (ICD-11: EC90), and solid tumors (ICD-11: 2A00-2F9Z) [1]. This contrasts with the clinical Trk inhibitor entrectinib (RXDX-101), which is primarily indicated for NTRK-fusion positive solid tumors and lacks formal pain or pruritus indications [2]. The Merck patent series, including the target compound, specifically targets peripheral TrkA-mediated nociceptive signaling, suggesting a design optimized for pain pathways rather than purely oncological kinase inhibition.

chronic pain neuropathic pain pruritus TrkA therapeutic application

Scaffold Class Differentiation: Imidazo[1,2-b]pyrazole vs. Imidazo[4,5-b]pyridine TrkA Inhibitors

Multiple chemotypes have been explored as TrkA inhibitors, including imidazo[4,5-b]pyridines (e.g., AZ-23) and purine-based scaffolds [1]. The imidazo[1,2-b]pyrazole core represented by the target compound offers a distinct heterocyclic geometry compared to the imidazo[4,5-b]pyridine series. AZ-23 and related compounds were identified through scaffold hopping from an original triarylimidazole lead, demonstrating that TrkA inhibitory potency can be achieved with diverse cores [2]. The specific imidazo[1,2-b]pyrazole scaffold with a furan-2-yl substituent at position 6 may confer differential selectivity against TrkB and TrkC isoforms, although quantitative isoform selectivity data for the target compound are not publicly available.

scaffold hopping TrkA inhibitor imidazo[1,2-b]pyrazole imidazo[4,5-b]pyridine

Optimal Research and Procurement Application Scenarios for N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylbenzamide


Non-Opioid Analgesic Drug Discovery Targeting Peripheral TrkA-NGF Signaling

This compound is best deployed as a tool compound or reference standard in non-opioid analgesic discovery programs focused on the NGF-TrkA pain axis. Based on its patent annotation for chronic and neuropathic pain (ICD-11: MG30, 8E43.0) [1], it serves as a structural representative of the Merck Sharp & Dohme six-membered heteroaryl benzamide series. Researchers should use this specific compound, rather than near-neighbor analogs, to ensure fidelity to the pharmacophore conferring peripheral TrkA inhibition relevant to nociceptive signaling.

Target Engagement Studies for TrkA in Sensory Neuron Models

Given that TrkA is predominantly expressed in sensory neurons and plays a crucial role in pain transmission [1], this compound can be applied in cellular target engagement assays (e.g., DRG neuron cultures, SH-SY5Y TrkA-expressing cells) to validate TrkA-dependent signaling modulation. The furan-2-yl substituent provides a distinct spectroscopic handle (UV/fluorescence) that may facilitate cellular uptake and distribution studies compared to non-furan analogs.

Kinase Selectivity Profiling Panels to Benchmark Imidazo[1,2-b]pyrazole Series

The compound is suitable for inclusion in kinase selectivity profiling panels to map the selectivity fingerprint of the imidazo[1,2-b]pyrazole benzamide series against a broad panel of kinases, including TrkB, TrkC, CLK1/2, and BTK. This is essential because other imidazo[1,2-b]pyrazole derivatives are known to potently inhibit CLK1/2 (IC50 ~1-2 nM) and BTK [2], and establishing the selectivity window of this TrkA-targeted compound is critical for interpreting phenotypic assay results.

Chronic Pruritus Model Development and Anti-Pruritic Screening

As the compound is specifically patented for pruritus (ICD-11: EC90) [1], it is positioned for use in preclinical models of chronic itch, including dry skin models, contact dermatitis, or cholestatic pruritus. The dual pain/pruritus indication profile distinguishes this compound from oncology-centric Trk inhibitors and makes it particularly valuable for dermatological or neurological research groups investigating TrkA-mediated pruriception.

Quote Request

Request a Quote for N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.